1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
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Overview
Description
1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound with a complex structure that includes pyrrolo and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrimidine derivatives with substituted anilines under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A simpler pyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Quinazoline Derivatives: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
745-35-7 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O2/c1-21-18-16(19(24)22(2)20(21)25)13-17(14-9-5-3-6-10-14)23(18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
DFIBJNJFXHGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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